molecular formula C15H15BrO B7871791 (4-Bromophenyl)(2,5-dimethylphenyl)methanol

(4-Bromophenyl)(2,5-dimethylphenyl)methanol

Cat. No.: B7871791
M. Wt: 291.18 g/mol
InChI Key: CGQRHWITYLAOGB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO. It is a white crystalline solid that is used in various chemical research and industrial applications. The compound features a bromophenyl group and a dimethylphenyl group attached to a central methanol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,5-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the final methanol product.

Reaction Conditions:

  • Solvent: Ether (e.g., diethyl ether)
  • Temperature: 0-5°C for the addition reaction, followed by room temperature for protonation
  • Reagents: 4-bromobenzaldehyde, 2,5-dimethylphenylmagnesium bromide, and an acid (e.g., hydrochloric acid) for protonation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: (4-Bromophenyl)(2,5-dimethylphenyl)ketone

    Reduction: (4-Phenyl)(2,5-dimethylphenyl)methanol

    Substitution: (4-Azidophenyl)(2,5-dimethylphenyl)methanol or (4-Thiophenyl)(2,5-dimethylphenyl)methanol

Scientific Research Applications

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,5-dimethylphenyl)methanol depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2,5-dimethylphenyl)methanol
  • (4-Fluorophenyl)(2,5-dimethylphenyl)methanol
  • (4-Iodophenyl)(2,5-dimethylphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine or fluorine. This property can be exploited in the design of new molecules with tailored biological or chemical activities.

Properties

IUPAC Name

(4-bromophenyl)-(2,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(16)8-6-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRHWITYLAOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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